molecular formula C8H4F4N2 B1605908 Benzimidazole, 5-fluoro-2-(trifluoromethyl)- CAS No. 3671-47-4

Benzimidazole, 5-fluoro-2-(trifluoromethyl)-

Cat. No. B1605908
CAS RN: 3671-47-4
M. Wt: 204.12 g/mol
InChI Key: ZZRMDPMUZKDLTO-UHFFFAOYSA-N
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Description

Benzimidazole, 5-fluoro-2-(trifluoromethyl)- is a type of benzimidazole, which is a heterocyclic compound . Benzimidazoles are privileged scaffolds that are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase in anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .


Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .


Molecular Structure Analysis

The molecular structure of 2-Trifluoromethylbenzimidazole is C8H5F3N2 . The molecular weight is 186.13 .


Chemical Reactions Analysis

The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

The empirical formula of 2-Trifluoromethylbenzimidazole is C8H5F3N2 . It has a molecular weight of 186.13 .

Scientific Research Applications

High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFC)

Poly(benzimidazole)s containing trifluoromethyl substituents and aryl ether linkages have been used for high-temperature proton exchange membrane fuel cell applications . These fuel cells have garnered attention as a potential alternative energy source due to their high reaction kinetic, tolerance to carbon monoxide, and ease of water management . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ .

Anticancer Agents

Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

Anti-Inflammatory Agents

Benzimidazole is an important heterocyclic organic compound which possesses anti-inflammatory properties . It has been used in the development of drugs to treat inflammation .

Antibacterial Agents

Benzimidazole also exhibits antibacterial properties . It has been used in the development of drugs to treat bacterial infections .

Antifungal Agents

Benzimidazole has been used in the development of antifungal drugs . It exhibits properties that inhibit the growth of fungi .

Antiviral Agents

Benzimidazole has been used in the development of antiviral drugs . It exhibits properties that inhibit the replication of viruses .

Analgesic Agents

Benzimidazole has been used in the development of analgesic drugs . It exhibits properties that help in relieving pain .

Antidiabetic Agents

Benzimidazole has been used in the development of antidiabetic drugs . It exhibits properties that help in controlling blood sugar levels .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their therapeutic applications . They are known to interact with various biological targets due to their structural similarity with nucleotides found in the human body .

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit significant anticancer activity by interacting with cancer cell lines .

Biochemical Pathways

Benzimidazole compounds are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The presence of fluorine in benzimidazole compounds is known to significantly enhance their biological activities compared to non-fluorinated molecules .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . Some benzimidazole derivatives have also shown significant anticancer activity .

Action Environment

The action, efficacy, and stability of Benzimidazole, 5-fluoro-2-(trifluoromethyl)- can be influenced by various environmental factors. For instance, the presence of electron-donating groups can significantly increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups can decrease their inhibitory abilities . Furthermore, benzimidazole compounds are known to be effective corrosion inhibitors for steels and pure metals in extremely aggressive, corrosive acidic media .

Future Directions

Research on benzimidazole is a main focus for many laboratories in the world to prepare better anticancer drugs . The development of new drugs that overcome AMR problems is necessary . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMDPMUZKDLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190169
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 5-fluoro-2-(trifluoromethyl)-

CAS RN

3671-47-4
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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